

An In-depth Technical Guide to 1,2-bis(trimethylsilyl)benzene

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Compound of Interest

Compound Name: 1,2-Bis(trimethylsilyl)benzene

Cat. No.: B095815

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This technical guide provides a comprehensive overview of **1,2-bis(trimethylsilyl)benzene**, a versatile organosilicon compound. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical identifiers, physical and spectroscopic properties, synthesis, and its application as a benzyne precursor.

Core Compound Identifiers

1,2-bis(trimethylsilyl)benzene is uniquely identified by its CAS number and several other standard chemical identifiers. These are crucial for accurate database searches and regulatory compliance.



Identifier	Value
CAS Number	17151-09-6[1]
PubChem CID	519794[2]
Molecular Formula	C12H22Si2[2]
Molecular Weight	222.47 g/mol [2]
InChI	InChI=1S/C12H22Si2/c1-13(2,3)11-9-7-8-10- 12(11)14(4,5)6/h7-10H,1-6H3[2]
InChlKey	YHMJZIJXVNRXIN-UHFFFAOYSA-N[2]
SMILES	CINVALID-LINK(C)c1ccccc1INVALID-LINK(C)C
Synonyms	o-Phenylenebis(trimethylsilane)

Physicochemical and Spectroscopic Data

The following table summarizes key physical and spectroscopic properties of **1,2-bis(trimethylsilyl)benzene**. This data is essential for its handling, characterization, and use in experimental setups.

Property	Value
Appearance	Colorless liquid
Boiling Point	128-133 °C at 20 mmHg
¹ H NMR (300 MHz, CDCl ₃)	δ: 0.36 (s, 18H), 7.28-7.34 (m, 2H), 7.64-7.68 (m, 2H)
¹³ C NMR (75 MHz, CDCl ₃)	δ: 2.0, 127.8, 135.2, 146.0

Experimental Protocols

Detailed methodologies for the synthesis of **1,2-bis(trimethylsilyl)benzene** and its subsequent conversion to a benzyne precursor are provided below. These protocols are based on



established literature procedures.

Synthesis of 1,2-bis(trimethylsilyl)benzene

This protocol describes the synthesis of **1,2-bis(trimethylsilyl)benzene** from **1,2-** dichlorobenzene.

Materials and Equipment:

- Dry, 500-mL, three-necked, round-bottomed flask
- · Large Teflon-covered magnetic stir bar
- 100-mL pressure-equalizing addition funnel
- Dimroth condenser with a drying tube
- · Glass stopper
- Oil bath
- Magnesium turnings (9.72 g, 0.400 mol)
- Hexamethylphosphoramide (HMPA) (70 mL)
- 1,2-Dichlorobenzene (11.25 mL, 0.100 mol)
- Iodine (0.254 g, 1.00 mmol)
- Freshly distilled chlorotrimethylsilane (51.0 mL, 0.400 mol)
- Saturated sodium bicarbonate (NaHCO₃) solution
- · Diethyl ether
- Ice
- Anhydrous sodium sulfate



- 100-mL round-bottomed flask
- 20-cm Vigreux column
- Rotary evaporator

Procedure:

- A dry, 500-mL, three-necked, round-bottomed flask is equipped with a large Teflon-covered magnetic stir bar, a 100-mL pressure-equalizing addition funnel, a Dimroth condenser fitted with a drying tube, and a glass stopper.
- The flask is charged with 9.72 g (0.400 mol) of magnesium turnings, 70 mL of HMPA, 11.25 mL (0.100 mol) of 1,2-dichlorobenzene, and 0.254 g (1.00 mmol) of iodine.
- The addition funnel is charged with 51.0 mL (0.400 mol) of freshly distilled chlorotrimethylsilane.
- The flask is immersed in an oil bath at 70°C, and stirring is initiated.
- Chlorotrimethylsilane is added slowly and dropwise with vigorous stirring.
- After the addition is complete, the oil bath is heated to 100°C, and the reaction mixture is stirred at this temperature for 2 days.
- The reaction mixture is cooled to approximately 40°C and poured into a 1-L beaker containing 200 mL of saturated NaHCO₃ solution, 100 mL of diethyl ether, and about 100 g of ice.
- Solids and unreacted magnesium are removed by suction filtration.
- The filtrate is transferred to a separatory funnel, and the aqueous phase is extracted with three 150-mL portions of ether.
- The combined ethereal extracts are washed with 500 mL of water and 500 mL of saturated sodium chloride, dried over anhydrous sodium sulfate, and filtered.
- The solvent is evaporated under reduced pressure.



• The residue is distilled through a 20-cm Vigreux column at reduced pressure, collecting the fraction boiling at 128-133°C (20 mm) to yield **1,2-bis(trimethylsilyl)benzene** as a colorless liquid.

Synthesis of (Phenyl)[2-(trimethylsilyl)phenyl]iodonium Triflate

This protocol details the conversion of **1,2-bis(trimethylsilyl)benzene** to a hypervalent iodine-benzyne precursor.

Materials and Equipment:

- 100-mL round-bottomed flask
- · Argon inlet adapter
- · Magnetic stir bar
- Ice bath
- Syringes
- (Diacetoxyiodo)benzene (12.9 g, 40.0 mmol)
- Dichloromethane (70 mL + 10 mL)
- Trifluoromethanesulfonic acid (6.9 mL, 78 mmol)
- **1,2-bis(trimethylsilyl)benzene** (8.9 mL, 40.0 mmol)
- Diethyl ether
- Rotary evaporator

Procedure:

 A 100-mL round-bottomed flask equipped with an argon inlet adapter and a magnetic stir bar is charged with 12.9 g (40.0 mmol) of finely ground (diacetoxyiodo)benzene and 70 mL of



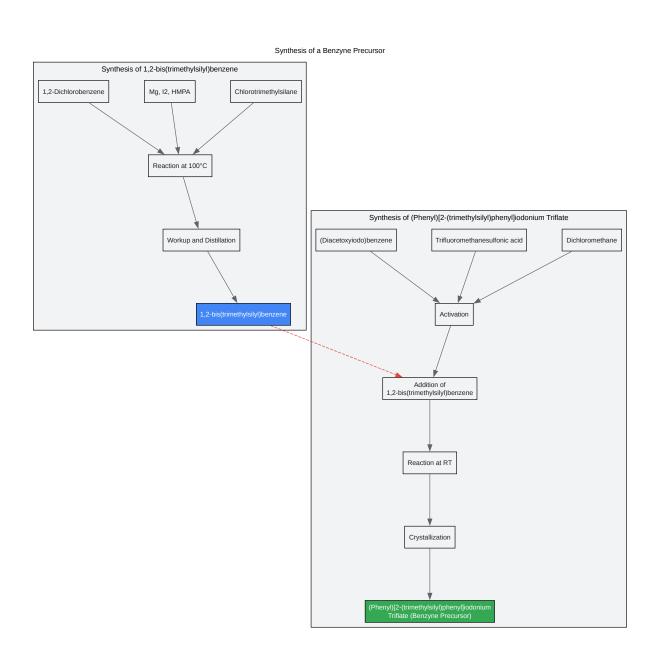
dichloromethane.

- The suspension is cooled to 0°C with an ice bath, and 6.9 mL (78 mmol) of trifluoromethanesulfonic acid is added in one portion by syringe.
- The resulting clear yellow solution is stirred at room temperature for 2 hours.
- A solution of 8.9 mL (40.0 mmol) of 1,2-bis(trimethylsilyl)benzene in 10 mL of dichloromethane is added dropwise by syringe.
- The resulting mixture is stirred at room temperature for 12 hours.
- The solvent is removed by rotary evaporation under reduced pressure to afford the product as colorless crystals. If an oily residue is obtained, it can be crystallized by triturating with diethyl ether.
- The crystals are collected by filtration and washed with 40 mL of diethyl ether to yield (phenyl)[2-(trimethylsilyl)phenyl]iodonium triflate.

Experimental Workflow and Signaling Pathways

The synthesis of the benzyne precursor, (phenyl)[2-(trimethylsilyl)phenyl]iodonium triflate, from **1,2-bis(trimethylsilyl)benzene** is a key experimental workflow. This process is valuable in organic synthesis for the generation of benzyne, a highly reactive intermediate.





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References

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